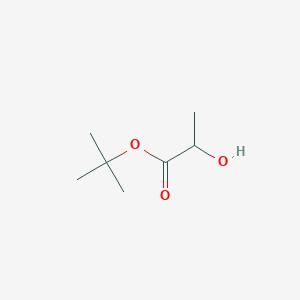

Tert-butyl 2-hydroxypropanoate

Vue d'ensemble

Description

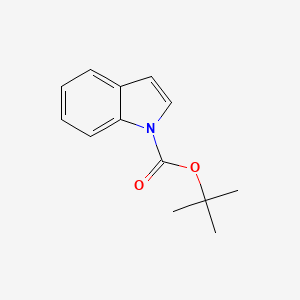

Tert-butyl 2-hydroxypropanoate is a chemical compound that is part of a broader class of tert-butyl esters and hydroxypropanoates. These compounds are of interest in various chemical syntheses and applications due to their stability and reactivity. The tert-butyl group is often used in organic chemistry as a protecting group for alcohols, and its introduction into molecules can significantly alter their physical and chemical properties .

Synthesis Analysis

The synthesis of this compound and related compounds involves several chemical strategies. For instance, the protection of hydroxyl groups can be achieved using tert-butyldimethylsilyl derivatives, which are stable under various conditions and can be removed selectively . The synthesis of tert-butyl-hydroxylated compounds, such as tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be achieved through a short synthesis using effective oxidants . Additionally, the synthesis of tert-butyl 2-hydroxyalkyl sulfides, which can be converted to oxathiolanes, is another example of the chemical transformations that tert-butyl groups can undergo .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butyl group attached to a hydroxypropanoate moiety. The tert-butyl group can influence the overall conformation and reactivity of the molecule. For example, the molecular structures of tert-butyl hydroxyethylcarbamates derived from L-serine exhibit layered structures created from hydrogen bonds, demonstrating the impact of the tert-butyl group on the molecular conformation .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. The tert-butyl group can be involved in pi-cyclizations catalyzed by silver, controlling the ring size and leading to the formation of different cyclic compounds . Hypervalent (tert-butylperoxy)iodanes can generate iodine-centered radicals at room temperature, which can oxidize ethers to esters, demonstrating the tert-butyl group's role in oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the tert-butyl group. This group imparts stability to the compound, making it resistant to various conditions such as hydrolysis and hydrogenolysis . The tert-butyl group's steric bulk also affects the compound's reactivity, as seen in the selective deprotection of hydroxyl groups and the activation of C=C bonds in pi-cyclizations . Furthermore, the introduction of a tert-butyl group into amino acids, such as in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, can lead to distinct conformational preferences and enhance detection by NMR, highlighting the group's impact on the compound's physical properties .

Applications De Recherche Scientifique

Synthesis of Chemical Compounds

Tert-butyl 2-hydroxypropanoate plays a role in the synthesis of various chemical compounds. For example, tert-butyl 2-hydroxyalkyl sulfides can be converted to 1,3-oxathiolanes, a process involving pivalaldehyde and boron trifluoride diethyl etherate in the presence of thioanisole (Porter, Saez, & Sandhu, 2006). Additionally, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters are used in the chemoselective synthesis of 2H-chromene-3-carboxylic acids and 3-substituted coumarins (Faridoon, Olomola, Tukulula, Klein, & Kaye, 2015).

Applications in Organic Synthesis

In organic synthesis, this compound is a key component. For instance, it is used in the enantioselective synthesis of various amino acids and derivatives, demonstrating its versatility in the construction of complex molecular structures (Alonso, Santacana, Rafecas, & Riera, 2005). This substance also plays a crucial role in the total synthesis of complex natural products such as cryptophycin-24 (arenastatin A) (Eggen et al., 2000).

Role in Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the development of novel compounds. It is used in the synthesis of RNA using 2'-O-DTM protection, demonstrating its utility in nucleotide chemistry (Semenyuk et al., 2006). Furthermore, it contributes to the synthesis of compounds with potential cytotoxic activity against human tumor cells (Donadel et al., 2005).

Environmental Applications

This compound is also used in environmental applications. For example, it is involved in the study of degradation pathways during the treatment of methyl tert-butyl ether by the UV/H2O2 process, indicating its relevance in environmental remediation and pollution control (Stefan, Mack, & Bolton, 2000).

Mécanisme D'action

Target of Action

Tert-butyl 2-hydroxypropanoate is a chemical compound with the molecular formula C7H14O3 Similar compounds like tert-butanol have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin .

Biochemical Pathways

For instance, tert-butyl hydroperoxide, a known generator of reactive oxygen species (ROS), has been used to examine the role of cellular redox disruption of prostaglandin E2 (PGE2) and the cytokine IL-6 in cell death .

Pharmacokinetics

It’s worth noting that the compound’s physicochemical properties, such as its molecular weight (14618) and its physical form (liquid), could potentially influence its bioavailability .

Result of Action

For example, tert-butyl hydroperoxide has been found to stimulate apoptosis, or programmed cell death .

Propriétés

IUPAC Name |

tert-butyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394080 | |

| Record name | Tert-butyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59854-10-3 | |

| Record name | Tert-butyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)